molecular formula C5H6ClN3O3 B2824171 [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride CAS No. 2219374-63-5

[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride

Cat. No.: B2824171
CAS No.: 2219374-63-5
M. Wt: 191.57
InChI Key: COZNXUOICCMXLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride typically involves the reaction of imidazole with formic acid and a carbamoylating agent under controlled conditions . . The reaction is usually carried out in a solvent such as water or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions include imidazole-2-carboxylic acid derivatives, amine derivatives, and substituted imidazole compounds .

Mechanism of Action

The mechanism of action of [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of the imidazole ring with carbamoyl and formic acid groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1H-imidazol-2-ylamino)-2-oxoacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3.ClH/c9-3(4(10)11)8-5-6-1-2-7-5;/h1-2H,(H,10,11)(H2,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZNXUOICCMXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)NC(=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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